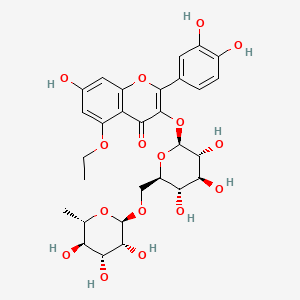
Anhydroscymnol
Descripción general
Descripción
Anhydroscymnol is a bile salt derivative isolated from the bile of the shark species Rhizoprionodon acutus It is a crystalline compound with the chemical structure (24R, 25S)-(+)-24, 26-epoxy-5β-cholestane-3α, 7α, 12α, 27-tetrol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Anhydroscymnol can be synthesized from sodium scymnol sulfate, which is isolated from the bile of Rhizoprionodon acutus. The synthetic route involves the alkaline degradation of sodium scymnol sulfate with aqueous potassium hydroxide, resulting in the formation of this compound. The reaction conditions typically include maintaining a controlled temperature and pH to ensure the stability of the compound during the synthesis process .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route as described above. The process involves large-scale extraction of sodium scymnol sulfate from shark bile, followed by its chemical conversion to this compound. The industrial process emphasizes the optimization of reaction conditions to maximize yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Anhydroscymnol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple hydroxyl groups and an epoxy ring in its structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, where reagents like alkyl halides or acyl chlorides are used to introduce new functional groups.
Major Products Formed:
Aplicaciones Científicas De Investigación
Anhydroscymnol has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of bile salts and their derivatives.
Biology: this compound is studied for its role in biological systems, particularly in the metabolism and function of bile salts.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for synthesizing bioactive molecules.
Industry: this compound is used in the development of pharmaceuticals and other chemical products due to its unique structural properties
Mecanismo De Acción
The mechanism of action of anhydroscymnol involves its interaction with biological membranes and enzymes. Its multiple hydroxyl groups and epoxy ring allow it to form hydrogen bonds and interact with various molecular targets. These interactions can modulate the activity of enzymes involved in bile salt metabolism and other biological processes. The exact molecular pathways and targets are still under investigation, but its structural features suggest a significant role in modulating biological activities .
Comparación Con Compuestos Similares
Scymnol: Another bile salt derivative with a similar structure but different hydroxyl group arrangement.
Sodium Scymnol Sulfate: The precursor compound from which anhydroscymnol is synthesized.
Cholestane Derivatives: Compounds with a similar steroid backbone but varying functional groups.
Uniqueness: this compound is unique due to its specific arrangement of hydroxyl groups and the presence of an epoxy ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-[(2R)-3-(hydroxymethyl)oxetan-2-yl]butan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O5/c1-15(4-7-23-16(13-28)14-32-23)19-5-6-20-25-21(12-24(31)27(19,20)3)26(2)9-8-18(29)10-17(26)11-22(25)30/h15-25,28-31H,4-14H2,1-3H3/t15-,16?,17+,18-,19-,20+,21+,22-,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQADQZRIHRYCH-OOQSZNCVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1C(CO1)CO)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@@H]1C(CO1)CO)[C@H]2CC[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3[C@@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972142 | |
| Record name | 24,27-Epoxycholestane-3,7,12,26-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
567-68-0 | |
| Record name | Anhydroscymnol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24,27-Epoxycholestane-3,7,12,26-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Hydroxy-3,9-dimethyl-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-6-one](/img/structure/B1234360.png)



![4-Methyl-3-nitrobenzoic acid [[1-amino-2-(2-methoxyphenyl)ethylidene]amino] ester](/img/structure/B1234365.png)


![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate](/img/structure/B1234372.png)
![4-[4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]-2-hydroxybenzoic acid](/img/structure/B1234373.png)
